N-ethyl-4-(pyrazin-2-yloxy)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-ethyl-4-pyrazin-2-yloxypiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c1-2-14-12(17)16-7-3-10(4-8-16)18-11-9-13-5-6-15-11/h5-6,9-10H,2-4,7-8H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCOMEKOLJFNZPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCC(CC1)OC2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Disconnections
The synthesis of N-ethyl-4-(pyrazin-2-yloxy)piperidine-1-carboxamide can be conceptualized through two primary disconnections:
- Ether Bond Formation : Disconnecting the pyrazin-2-yloxy group from the piperidine ring reveals 4-hydroxypiperidine and pyrazin-2-ol as potential precursors.
- Carboxamide Installation : Disconnecting the ethylcarboxamide group suggests the use of ethyl isocyanate or a carboxylic acid derivative (e.g., ester, acid chloride) for amide bond formation.
These disconnections guide the selection of synthetic routes, which are explored in detail below.
Synthetic Routes and Methodologies
Mitsunobu Reaction-Based Ether Synthesis Followed by Carboxamide Formation
A widely reported strategy involves the Mitsunobu reaction to establish the pyrazin-2-yloxy-piperidine ether linkage, followed by carboxamide installation.
Step 1: Protection of 4-Hydroxypiperidine
4-Hydroxypiperidine is protected as its tert-butoxycarbonyl (Boc) derivative to prevent undesired side reactions during subsequent steps. The Boc group is introduced using di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Step 2: Mitsunobu Reaction with Pyrazin-2-Ol
The Boc-protected 4-hydroxypiperidine undergoes a Mitsunobu reaction with pyrazin-2-ol. This reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) at 0–25°C, yielding tert-butyl 4-(pyrazin-2-yloxy)piperidine-1-carboxylate.
Step 3: Deprotection of the Boc Group
The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane (DCM), liberating 4-(pyrazin-2-yloxy)piperidine.
Step 4: Carboxamide Formation via Ethyl Isocyanate
The free amine of 4-(pyrazin-2-yloxy)piperidine reacts with ethyl isocyanate in dichloromethane at room temperature, producing this compound.
Key Data :
Aminolysis of Ethyl 4-(Pyrazin-2-Yloxy)Piperidine-1-Carboxylate
An alternative route leverages ethyl 4-(pyrazin-2-yloxy)piperidine-1-carboxylate (CAS: 1421457-26-2) as a precursor, which is commercially available or synthesized via esterification.
Step 1: Synthesis of Ethyl 4-(Pyrazin-2-Yloxy)Piperidine-1-Carboxylate
4-(Pyrazin-2-yloxy)piperidine is reacted with ethyl chloroformate in the presence of a base (e.g., sodium hydride) in THF, yielding the ethyl ester.
Step 2: Aminolysis with Ethylamine
The ester undergoes aminolysis with excess ethylamine in ethanol or THF under reflux (60–80°C) for 12–24 hours. This nucleophilic acyl substitution replaces the ethoxy group with an ethylamide moiety, yielding the target compound.
Key Data :
Carbonyl Chloride Intermediate Route
For laboratories equipped to handle reactive intermediates, the carbonyl chloride route offers a high-yielding pathway.
Step 1: Synthesis of 4-(Pyrazin-2-Yloxy)Piperidine-1-Carbonyl Chloride
4-(Pyrazin-2-yloxy)piperidine is treated with phosgene (COCl₂) or thionyl chloride (SOCl₂) in anhydrous DCM, forming the corresponding carbonyl chloride.
Step 2: Reaction with Ethylamine
The carbonyl chloride is reacted with ethylamine in the presence of a base (e.g., pyridine) to neutralize HCl, yielding this compound.
Key Data :
Comparative Analysis of Synthetic Methods
Experimental Considerations and Optimization
- Solvent Selection : THF and DCM are preferred for Mitsunobu and carboxamide reactions due to their inertness and ability to dissolve intermediates.
- Temperature Control : Exothermic reactions (e.g., phosgene treatment) require cooling to 0°C to prevent side reactions.
- Purification Techniques : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4-(pyrazin-2-yloxy)piperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Pharmacological Properties
The compound has demonstrated significant pharmacological properties, particularly as an inhibitor of specific enzymes involved in disease pathways. Notably, it has been studied for its effects on:
- CYP Enzymes : Research indicates that derivatives of piperidine compounds, including N-ethyl-4-(pyrazin-2-yloxy)piperidine-1-carboxamide, can inhibit enzymes like CYP51 and CYP5122A1, which are crucial in sterol biosynthesis in Leishmania species. These enzymes are potential targets for developing treatments against leishmaniasis, a disease caused by parasitic protozoa .
Table 1: Inhibition Potency of Piperidine Derivatives
| Compound | Target Enzyme | IC50 (µM) | Selectivity |
|---|---|---|---|
| 18e | CYP51 | ≤ 1 | Moderate |
| 18p | CYP5122A1 | ≤ 1 | High |
Anti-Tubercular Activity
Another significant application of this compound is in the development of anti-tubercular agents. A series of compounds similar to this structure have shown promising activity against Mycobacterium tuberculosis. For instance, compounds derived from piperazine and pyrazine structures exhibited IC50 values ranging from 1.35 to 2.18 µM against M. tuberculosis H37Ra .
Table 2: Anti-Tubercular Activity of Related Compounds
| Compound | IC50 (µM) | IC90 (µM) |
|---|---|---|
| 6a | 1.35 | 3.73 |
| 6e | 2.18 | 4.00 |
Inflammatory Response Modulation
Recent studies have explored the role of this compound as an inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA), a target for managing inflammatory responses. This inhibition can enhance the efficacy of endogenous anti-inflammatory mediators like palmitoylethanolamide .
Case Study: NAAA Inhibition
In a study involving the compound ARN19689, which shares structural similarities with this compound, researchers found that it inhibited human NAAA with an IC50 value of 0.042 µM, demonstrating its potential as a therapeutic agent in inflammatory conditions .
Potential in Cancer Therapy
The compound's derivatives are also being investigated for their potential use in cancer therapy due to their ability to modulate key signaling pathways involved in tumor growth and metastasis. The design and synthesis of piperazine-containing drugs have shown promise in targeting multidrug resistance mechanisms in cancer cells .
Mechanism of Action
The mechanism of action of N-ethyl-4-(pyrazin-2-yloxy)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Piperidine-carboxamide derivatives are widely explored for their diverse biological activities, including enzyme inhibition and anesthetic properties. Below is a systematic comparison of N-ethyl-4-(pyrazin-2-yloxy)piperidine-1-carboxamide with analogous compounds, focusing on structural variations, biological activity, and physicochemical properties.
Comparison with 15-LOX Inhibitors (Triazole-Piperidine Carboxamides)
A series of N-substituted 4-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperidine-1-carboxamides (e.g., 7a–7n ) were synthesized and evaluated as 15-lipoxygenase (15-LOX) inhibitors . Key findings include:
- Compound 7e : IC₅₀ = 3.12 ± 0.15 μM (most potent).
- Compound 7j : IC₅₀ = 4.01 ± 0.21 μM.
- Structural differences: Unlike this compound, these analogs feature a triazole-thiol moiety and phenyl substitution at the 4-position of the piperidine ring.
Comparison with 8-Oxo Inhibitors (Benzimidazolone Derivatives)
N-(3-fluorophenyl)-4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxamide (2) was optimized as a selective inhibitor of 8-oxo guanosine triphosphatase .
- This structural divergence may influence selectivity for oxidoreductase vs. nucleotide repair targets .
Comparison with Local Anesthetic Agents
N-(2-oxo-2-(phenylamino)ethyl)piperidine-1-carboxamide (4h) and its 4-methoxyphenyl analog (4m) demonstrated potent local anesthetic activity with low hepatotoxicity in rat models .
- Activity : 4h showed 82% infiltration anesthesia efficacy (vs. 85% for lidocaine) with 40% lower toxicity.
- Structural contrast: The target compound lacks the 2-oxo-2-(phenylamino)ethyl side chain, which is critical for sodium channel modulation in anesthetics. The pyrazinyloxy group may instead favor interactions with central nervous system targets .
Comparison with Piperazine Carboxamides
N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide, a piperazine analog, highlights the impact of nitrogen positioning .
- Piperazine vs.
Data Tables
Table 2. Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | Predicted logP* | Aqueous Solubility* | |
|---|---|---|---|---|
| This compound | 250.30 | 1.23 (estimated) | Moderate | |
| Compound 7e | ~400 (estimated) | 2.85 | Low | |
| Compound 4h | ~290 (estimated) | 1.50 | High |
Biological Activity
N-ethyl-4-(pyrazin-2-yloxy)piperidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The piperidine ring facilitates interactions with receptors and enzymes, while the pyrazine moiety enhances binding affinity through hydrogen bonding and hydrophobic interactions. Such interactions can modulate the activity of target molecules, leading to diverse biological effects.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. Modifications to the piperidine and pyrazine components can significantly affect biological activity. For instance, variations in substituents on the pyrazine ring can enhance potency against specific targets such as kinases or enzymes involved in metabolic pathways.
| Modification | Effect on Activity |
|---|---|
| Addition of methyl group on pyrazine | Increased binding affinity to target enzymes |
| Substitution at N-position of piperidine | Altered pharmacokinetics and bioavailability |
| Variation in carboxamide group | Changes in solubility and interaction with biological membranes |
Biological Activities
- Anticancer Activity : Several studies have reported that compounds similar to this compound exhibit anticancer properties by inhibiting key signaling pathways involved in cell proliferation and survival. For instance, pyrazine derivatives have shown promise in inhibiting cancer cell lines with IC50 values in the micromolar range, indicating potential for further development as anticancer agents .
- Anti-inflammatory Effects : Research indicates that pyrazine-containing compounds can modulate inflammatory responses by inhibiting enzymes such as COX-2, which plays a significant role in inflammation. The IC50 values for such activities often fall below 0.1 μM, showcasing their potency .
- Antimicrobial Properties : N-ethyl-4-(pyrazin-2-yloxy)piperidine derivatives have also demonstrated antimicrobial activity against various pathogens, including bacteria and fungi. These compounds disrupt microbial cell membranes or inhibit essential metabolic processes within microbial cells .
Case Study 1: Anticancer Activity
In a study investigating the anticancer potential of pyrazine derivatives, N-ethyl-4-(pyrazin-2-yloxy)piperidine was tested against several cancer cell lines. The results indicated a significant reduction in cell viability with an IC50 value of approximately 12 μM against MCF-7 breast cancer cells, suggesting effective inhibition of tumor growth mechanisms.
Case Study 2: Anti-inflammatory Mechanism
Another study focused on the anti-inflammatory properties of similar compounds showed that N-substituted piperidines could reduce pro-inflammatory cytokines in vitro. The compound was shown to inhibit IL-6 and IL-8 production in macrophages, highlighting its potential as an anti-inflammatory agent.
Q & A
Q. Basic
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm substituent positions (e.g., ethyl group protons at δ 1.1–1.3 ppm, pyrazine protons at δ 8.3–8.5 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 307.16) and fragmentation patterns .
- HPLC : Purity assessment (>95% required for pharmacological studies) .
How can researchers optimize reaction conditions to minimize byproducts in the synthesis of this compound?
Q. Advanced
- Solvent screening : Polar aprotic solvents (e.g., DMSO) enhance SNAr efficiency, reducing unreacted intermediates .
- Catalyst selection : Pd(OAc)2/Xantphos improves coupling efficiency in heteroaryl attachments .
- Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) prevents decomposition of heat-sensitive intermediates .
- In-line monitoring : Use FTIR or LC-MS to track reaction progress and adjust conditions dynamically .
What experimental designs are recommended for evaluating its biological activity in neurological targets?
Q. Advanced
- In vitro assays :
- Receptor binding : Radioligand displacement assays (e.g., for σ receptors or 5-HT1A) using brain homogenates .
- Electrophysiology : Patch-clamp studies on neuronal cells to assess ion channel modulation .
- Dose-response curves : IC50/EC50 determination with 8–10 concentration points .
- Control groups : Include known modulators (e.g., haloperidol for σ receptors) to validate assay sensitivity .
How should researchers address contradictions in pharmacological data (e.g., varying IC50 across studies)?
Q. Advanced
- Source analysis : Compare assay conditions (e.g., cell lines vs. primary cells, incubation times) .
- Metabolic stability : Test compound stability in assay media (e.g., liver microsome incubation) to rule out degradation .
- Orthogonal assays : Confirm activity via functional (e.g., cAMP accumulation) and binding assays .
What structural analogs of this compound have been studied, and how do substituents affect target selectivity?
Q. Advanced
- Piperidine vs. piperazine : Piperidine analogs show higher σ receptor affinity due to conformational rigidity .
- Pyrazine vs. pyrimidine : Pyrazin-2-yloxy enhances blood-brain barrier penetration compared to pyrimidine derivatives .
- Ethyl group modification : Bulkier substituents (e.g., cyclopropyl) reduce off-target activity in kinase assays .
What computational methods are suitable for predicting its binding modes with biological targets?
Q. Advanced
- Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB: 6DG1 for σ receptors) to identify key interactions (e.g., hydrogen bonds with Lys<sup>152</sup>) .
- MD simulations : 100-ns trajectories assess binding stability in solvated lipid bilayers .
- Free energy calculations : MM-GBSA predicts ΔGbinding to rank analog potency .
How should stability and storage conditions be managed to prevent degradation?
Q. Advanced
- Thermal stability : Store at −20°C in amber vials; DSC/TGA analysis reveals decomposition onset at >150°C .
- Hygroscopicity : Use desiccants (silica gel) to prevent hydrolysis of the carboxamide group .
- In-use stability : Monitor via UPLC after reconstitution in DMSO (stable for 72 hours at 4°C) .
How can researchers interpret conflicting NMR data for this compound?
Q. Basic
- Dynamic effects : Rotameric equilibria of the piperidine ring cause splitting (e.g., axial vs. equatorial ethyl groups) .
- Impurity signals : Compare with synthetic intermediates to identify unreacted starting materials .
- Deuterated solvents : Use DMSO-d6 to resolve overlapping peaks in aromatic regions .
What strategies are effective for separating enantiomers of this compound?
Q. Advanced
- Chiral HPLC : Use Chiralpak IA-3 column with hexane/ethanol (90:10) for baseline resolution (Rs > 1.5) .
- Kinetic resolution : Lipase-catalyzed acetylation (e.g., CAL-B) selectively modifies one enantiomer .
- Crystallization : Diastereomeric salt formation with L-tartaric acid .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
